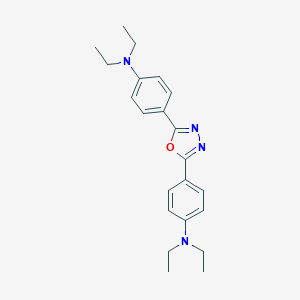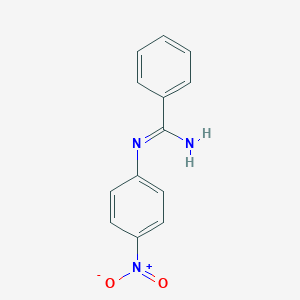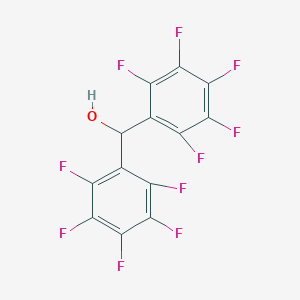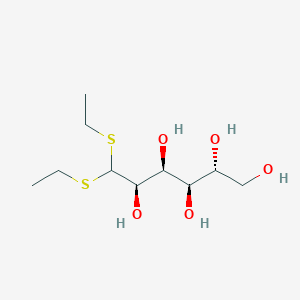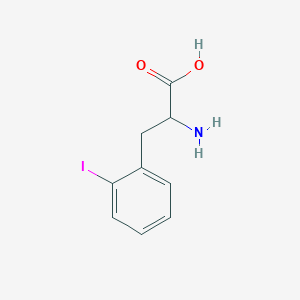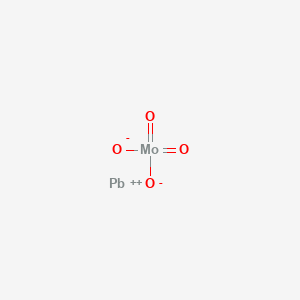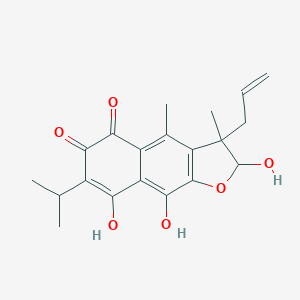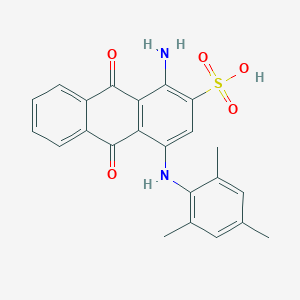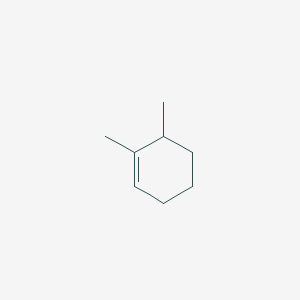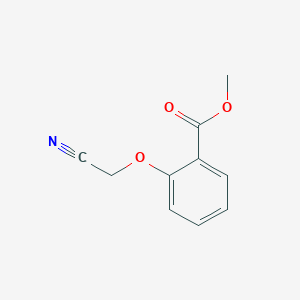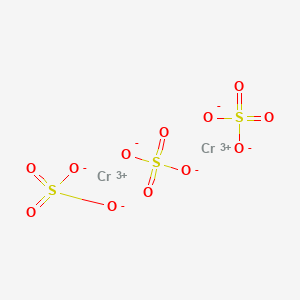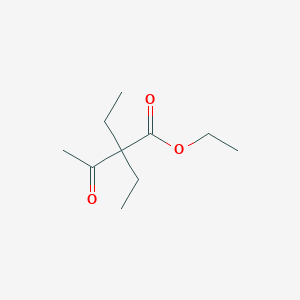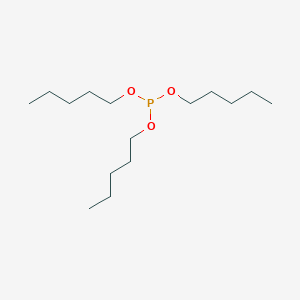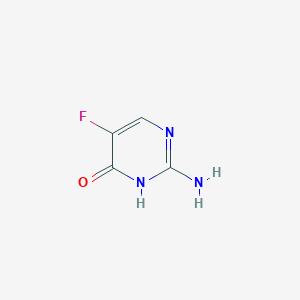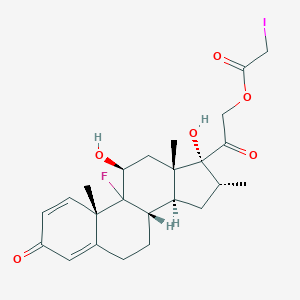
Dexamethasone 21-iodoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexamethasone 21-iodoacetate is a synthetic glucocorticoid steroid that has been used extensively in scientific research. It is a derivative of dexamethasone, which is a widely used anti-inflammatory and immunosuppressant drug. Dexamethasone 21-iodoacetate has been used in various research applications, including studies on the mechanism of action of glucocorticoids, as well as investigations into the biochemical and physiological effects of these compounds.
Mécanisme D'action
Glucocorticoids, such as dexamethasone 21-iodoacetate, exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells. Upon binding, the GR undergoes a conformational change and translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs). This results in the activation or repression of target genes, leading to the observed effects of glucocorticoids.
Effets Biochimiques Et Physiologiques
Dexamethasone 21-iodoacetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate the expression of genes involved in inflammation, immune function, metabolism, and cell proliferation. It has also been shown to modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, and to affect protein synthesis and degradation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using dexamethasone 21-iodoacetate in lab experiments include its high purity and potency, as well as its well-established mechanism of action. It is also readily available from commercial sources. However, one limitation of using dexamethasone 21-iodoacetate is that it is a synthetic compound and may not fully replicate the effects of endogenous glucocorticoids. Additionally, its effects may be cell-type specific and may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on dexamethasone 21-iodoacetate. One area of interest is the development of more selective glucocorticoid receptor agonists, which may have fewer side effects than dexamethasone 21-iodoacetate. Another area of interest is the investigation of the effects of glucocorticoids on epigenetic regulation, such as DNA methylation and histone modifications. Finally, there is a need for further research on the role of glucocorticoids in the regulation of immune function and inflammation, particularly in the context of chronic diseases such as autoimmune disorders and cancer.
Conclusion
Dexamethasone 21-iodoacetate is a synthetic glucocorticoid steroid that has been widely used in scientific research. It has been used to study the mechanism of action of glucocorticoids, as well as the biochemical and physiological effects of these compounds. While it has several advantages for lab experiments, such as its high purity and potency, it also has limitations, such as its synthetic nature and potential cell-type specificity. Future research on dexamethasone 21-iodoacetate may focus on the development of more selective glucocorticoid receptor agonists and the investigation of the effects of glucocorticoids on epigenetic regulation and chronic diseases.
Méthodes De Synthèse
Dexamethasone 21-iodoacetate is synthesized from dexamethasone by reacting it with iodoacetic acid. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields the desired product in high yield and purity.
Applications De Recherche Scientifique
Dexamethasone 21-iodoacetate has been used in various scientific research applications, including studies on the mechanism of action of glucocorticoids, as well as investigations into the biochemical and physiological effects of these compounds. It has been used to study the effects of glucocorticoids on gene expression, protein synthesis, and cell signaling pathways. It has also been used to investigate the role of glucocorticoids in the regulation of immune function, inflammation, and metabolism.
Propriétés
Numéro CAS |
1893-66-9 |
|---|---|
Nom du produit |
Dexamethasone 21-iodoacetate |
Formule moléculaire |
C24H30FIO6 |
Poids moléculaire |
560.4 g/mol |
Nom IUPAC |
[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate |
InChI |
InChI=1S/C24H30FIO6/c1-13-8-17-16-5-4-14-9-15(27)6-7-21(14,2)23(16,25)18(28)10-22(17,3)24(13,31)19(29)12-32-20(30)11-26/h6-7,9,13,16-18,28,31H,4-5,8,10-12H2,1-3H3/t13-,16+,17+,18+,21+,22+,23?,24+/m1/s1 |
Clé InChI |
SBWPMXHFJJCNJZ-OWWZPINESA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CI)O)C)O)F)C |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CI)O)C)O)F)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CI)O)C)O)F)C |
Synonymes |
dexamethasone 21-iodoacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



